

A Cross-Study Comparison of Vilanterol Acetate Clinical Trial Data

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Compound of Interest

Compound Name: Vilanterol Acetate

Cat. No.: B13418200

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This guide provides a comprehensive comparison of **Vilanterol Acetate** clinical trial data, designed for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective evaluation of **Vilanterol Acetate**'s performance against other therapeutic alternatives, supported by available experimental data.

Efficacy of Vilanterol in Asthma

Vilanterol, in combination with the inhaled corticosteroid (ICS) Fluticasone Furoate (FF), has demonstrated efficacy in improving lung function in patients with asthma. Clinical trials have compared the FF/Vilanterol combination with other ICS/long-acting beta-agonist (LABA) combinations, such as Fluticasone Propionate/Salmeterol (FP/SAL) and Budesonide/Formoterol (BUD/FOR).

A key measure of efficacy in asthma trials is the change from baseline in forced expiratory volume in one second (FEV1). The following table summarizes the change in trough FEV1 from baseline in comparative studies.

Treatment Comparison	Study Population	Duration	Change in Trough FEV1 from Baseline (mL)	Reference
FF/Vilanterol (100/25 µg OD) vs. FF (100 µg OD)	Persistent Asthma	12 weeks	FF/VI: 172 vs. Placebo, FF: 136 vs. Placebo. Difference between FF/VI and FF was not significant.	[1][2][3]
FF/Vilanterol (100/25 µg OD) vs. FP/SAL (250/50 µg BID)	Persistent Asthma	24 weeks	Non-inferiority of FF/VI to FP/SAL demonstrated. Adjusted mean treatment difference of -37 mL.	[4]
FF/Vilanterol (12.5/50 µg & 12.5/100 µg; 2 puffs OD) vs. FOR/FP (6/125 µg & 6/250 µg; 2 puffs BID)	Persistent Asthma	12 weeks	Mean difference (VI/FF minus FOR/FP) of 54.75 mL.	[5]

OD: Once Daily, BID: Twice Daily

Efficacy of Vilanterol in Chronic Obstructive Pulmonary Disease (COPD)

In patients with COPD, Vilanterol is also typically administered in combination with an ICS. Studies have evaluated its efficacy in improving lung function, with FEV1 being a primary endpoint.

Treatment Comparison	Study Population	Duration	Change in Trough FEV1 from Baseline (mL)	Reference
FF/Vilanterol (100/25 µg OD) vs. Placebo	Moderate-to-severe COPD	24 weeks	115 mL improvement vs. Placebo.	
FF/Vilanterol (50/25 µg OD) vs. Placebo	Moderate-to-severe COPD	24 weeks	Similar effects to FF/VI 100/25 µg.	
FF/Vilanterol (100/25 µg OD) vs. Vilanterol (25 µg OD)	Moderate-to-severe COPD	84 days	Adjusted mean treatment difference of 34 mL in favor of FF/VI.	
FF/Vilanterol (100/25 µg OD) vs. FP/SAL (500/50 µg BID)	Moderate to very severe COPD	12 weeks	Mean change from baseline in 0-24h weighted mean FEV1: FF/VI 130 mL, FP/SAL 108 mL (difference not statistically significant).	
FF/Vilanterol (50/25, 100/25, 200/25 µg OD) vs. Placebo	COPD	28 days	Adjusted mean improvements of 220 to 236 mL vs. Placebo.	

Safety and Tolerability

The safety profile of Vilanterol, primarily as part of the FF/Vilanterol combination, has been evaluated in numerous clinical trials. The incidence of adverse events is a critical component of this assessment.

Treatment Comparison	Study Population	Common Adverse Events	Serious Adverse Events	Reference
FF/Vilanterol vs. FP/SAL	Asthma	Nasopharyngitis, headache, upper respiratory tract infection, oral candidiasis.	No treatment-related serious adverse events reported.	
FF/Vilanterol vs. FOR/FP	Asthma	Not specified in detail.	No serious adverse events reported.	
FF/Vilanterol vs. Placebo/Monocomponents	COPD	Similar adverse event profiles across treatment groups.	No new safety signals observed.	
FF/Vilanterol vs. FP/SAL	COPD	Similar incidence of on-treatment adverse events.	FF/VI: 2%, FP/SAL: 1%. None considered drug-related.	
Vilanterol 25 µg vs. Placebo	Children with Persistent Asthma	Upper respiratory tract infection (3 subjects on Vilanterol vs. 0 on placebo).	No serious or drug-related adverse events reported.	

Pharmacokinetics of Vilanterol Acetate

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Vilanterol. Key parameters include maximum plasma concentration (C_{max}), time to reach maximum plasma concentration (T_{max}), and the area under the plasma concentration-time curve (AUC).

Population	Dose	Cmax (pg/mL)	Tmax (min)	AUC (pg·h/mL)	Half-life (h)	Reference
Children with Persistent Asthma (5-11 years)	25 µg (single and repeat dose)	Median observation at 12 minutes post-dose	12	132.8 (AUC _{0-t})	~3	
Healthy Volunteers (as FF/UMEC/VI)	100 µg	Geometric mean not specified, but systemic exposure similar to dual therapies.	Not specified	Not specified	2.5 hours following inhaled administration of FF/VI.	Apparent plasma elimination half-life of
Subjects with COPD	Not specified	In subjects with COPD, VI Cmax was 67% lower while AUC(0-24) was 24% higher compared with healthy subjects.	~0.5-1 hour	Systemic exposure increased in proportion to the dose.	2.47	

Experimental Protocols

Detailed experimental protocols are often proprietary and not fully disclosed in publications. However, general methodologies for key assessments are outlined below.

Spirometry

Spirometry is a central tool in respiratory clinical trials to measure lung function. Standardized procedures are crucial for data consistency and reliability.

- **Procedure:** Based on American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines, spirometry involves a maximal inhalation followed by a forceful and complete exhalation into a spirometer. Key parameters measured include FEV1 and Forced Vital Capacity (FVC).
- **Quality Control:** Spirometers require daily calibration checks using a 3-liter syringe to ensure accuracy. The procedure should be demonstrated to the patient, and multiple maneuvers (typically at least three acceptable) are performed to ensure reproducibility.
- **Data Interpretation:** Results are compared to predicted values based on age, height, sex, and ethnicity. In clinical trials, the change from baseline is a key endpoint.

Asthma Exacerbation Monitoring

The definition and monitoring of asthma exacerbations are critical for evaluating the efficacy of a new treatment in preventing these events.

- **Definition:** An asthma exacerbation is generally defined as a worsening of asthma symptoms requiring a change in treatment. In clinical trials, this is often operationalized as the need for systemic corticosteroids for at least three days, an emergency department visit, or hospitalization due to asthma.
- **Monitoring:** Patients are typically provided with an action plan and instructed to record worsening symptoms, increased use of rescue medication, and any healthcare utilization. In some studies, daily peak expiratory flow (PEF) monitoring is also used.

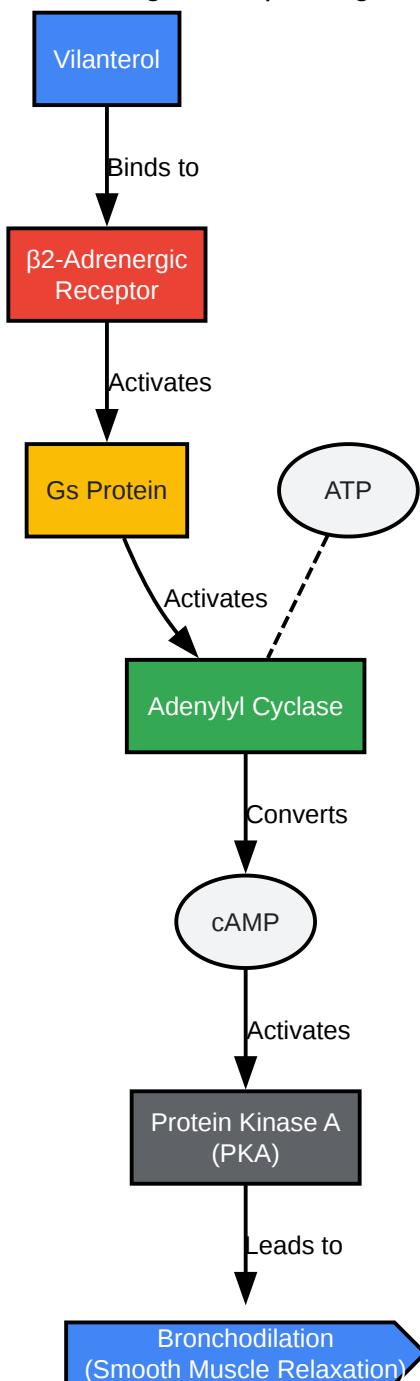
Signaling Pathways and Workflows

Vilanterol's Mechanism of Action: $\beta 2$ -Adrenergic Receptor Signaling

Vilanterol is a long-acting $\beta 2$ -adrenergic agonist (LABA). Its therapeutic effect is mediated through the activation of $\beta 2$ -adrenergic receptors on airway smooth muscle cells, leading to

bronchodilation.

Vilanterol β 2-Adrenergic Receptor Signaling Pathway



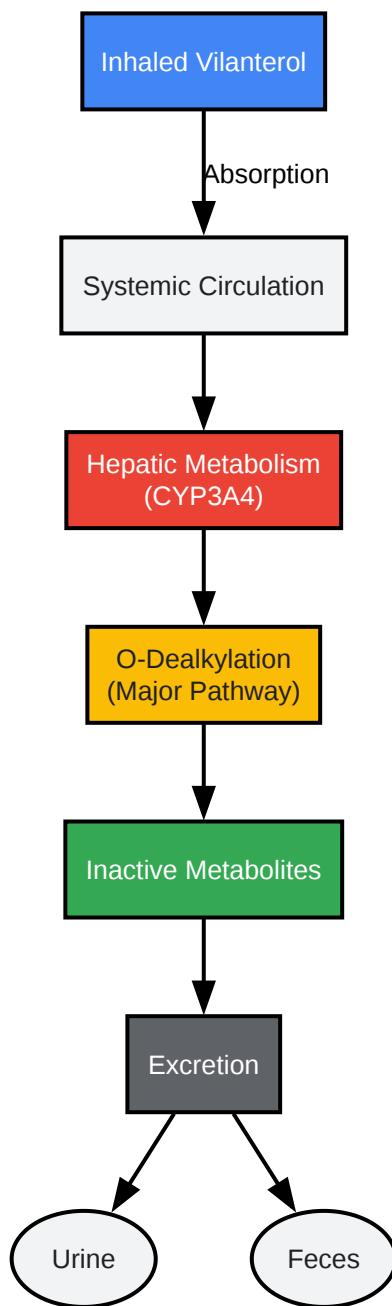
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Vilanterol's mechanism of action via the $\beta 2$ -adrenergic receptor pathway.

Vilanterol Metabolism Workflow

Vilanterol undergoes extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. The main metabolic pathway is O-dealkylation.

Vilanterol Metabolism Workflow

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A simplified workflow of Vilanterol metabolism and excretion.

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